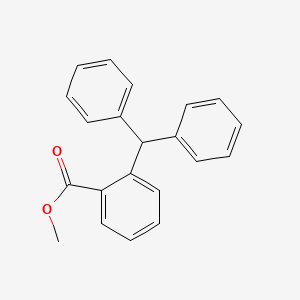![molecular formula C9H15F3O2Si B11939711 [1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate CAS No. 89319-63-1](/img/structure/B11939711.png)
[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate is a chemical compound with the molecular formula C9H15F3O2Si and a molecular weight of 240.3 g/mol . It is known for its unique structure, which includes a cyclopropyl ring, a trimethylsilyl group, and a trifluoroacetate ester. This compound is often used in organic synthesis and research due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate typically involves the reaction of cyclopropylmethyl alcohol with trimethylsilyl chloride in the presence of a base, followed by esterification with trifluoroacetic anhydride. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and trifluoroacetic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Acids and Bases: For hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields cyclopropylmethyl alcohol and trifluoroacetic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used to modify biomolecules for studying their functions and interactions.
Mécanisme D'action
The mechanism of action of [1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl group can be cleaved under acidic conditions, revealing a reactive cyclopropylmethyl group that can participate in further chemical transformations. The trifluoroacetate ester can also undergo hydrolysis, releasing trifluoroacetic acid, which can act as a catalyst or reactant in subsequent reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethyl trifluoroacetate: Lacks the trimethylsilyl group, making it less reactive in certain conditions.
Trimethylsilyl acetate: Lacks the cyclopropyl group, resulting in different reactivity and applications.
Cyclopropylmethyl acetate: Lacks both the trimethylsilyl and trifluoroacetate groups, leading to distinct chemical properties.
Uniqueness
[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate is unique due to its combination of a cyclopropyl ring, a trimethylsilyl group, and a trifluoroacetate ester. This combination imparts specific reactivity and stability, making it a versatile compound in organic synthesis and research .
Propriétés
Numéro CAS |
89319-63-1 |
|---|---|
Formule moléculaire |
C9H15F3O2Si |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
(1-trimethylsilylcyclopropyl)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H15F3O2Si/c1-15(2,3)8(4-5-8)6-14-7(13)9(10,11)12/h4-6H2,1-3H3 |
Clé InChI |
KRCAFFQASJRFJF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1(CC1)COC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-lambda~5~-bismuthane](/img/structure/B11939637.png)

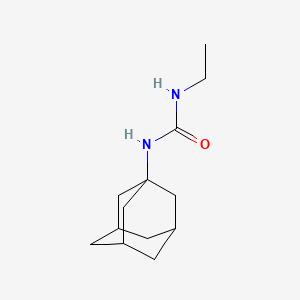
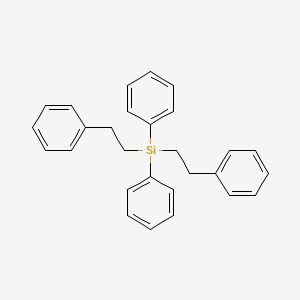



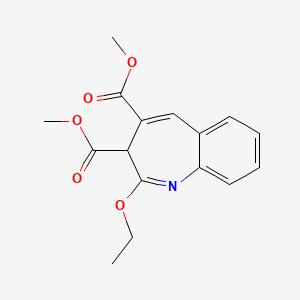
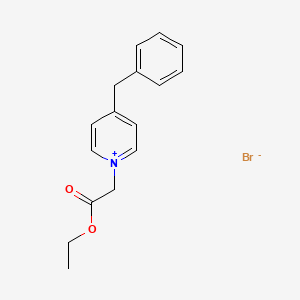
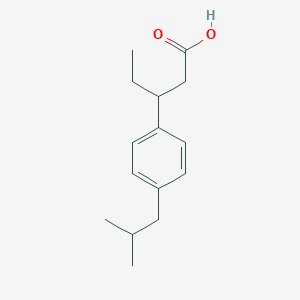

![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)

